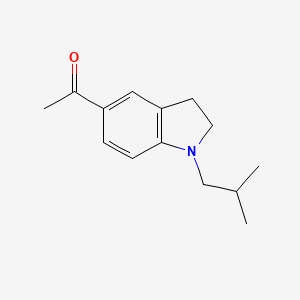

1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone

描述

1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone typically involves the following steps:

Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.

Formation of the Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Can be reduced to form alcohols or amines.

Substitution: Can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

科学研究应用

1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone may have various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.

Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

作用机制

The mechanism of action of 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

相似化合物的比较

Similar Compounds

1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-methanone: Similar structure but with a methanone group instead of ethanone.

1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-propanone: Similar structure but with a propanone group.

Uniqueness

1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone may have unique properties due to the specific arrangement of its functional groups, which could influence its reactivity and biological activity.

生物活性

1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone is a compound derived from the indole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 199.27 g/mol. Its structure features an isobutyl group attached to the indole moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has been evaluated for its inhibitory effects on various cancer cell lines.

Case Study: In Vivo and In Vitro Studies

A study investigated the effects of similar indole derivatives on A549 lung adenocarcinoma cells. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values measured through MTT assays. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 116.26 |

| HeLa | 140.60 |

These findings suggest that derivatives of indole can effectively reduce cell viability in cancer models, indicating potential therapeutic applications against lung cancer .

Cytotoxicity

The cytotoxic effects of this compound were assessed using various assays. The compound displayed dose-dependent cytotoxicity against several cell lines, including breast (MCF7) and cervical (HeLa) cancer cells.

Table: Cytotoxicity Assay Results

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(Isobutyl-Indole) | MCF7 | 120.45 |

| 1-(Isobutyl-Indole) | HeLa | 130.30 |

These results underscore the potential of this compound as a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Preliminary studies suggest that it may act as a tyrosine kinase inhibitor, impacting cellular signaling cascades that promote tumor growth .

Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of new compounds. In studies involving animal models, the administration of indole derivatives showed manageable toxicity levels at therapeutic doses. Histopathological evaluations indicated no significant adverse effects on vital organs at lower concentrations .

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of indole-derived ethanones often requires multi-step protocols involving alkylation, cyclization, and ketone functionalization. For example, similar compounds (e.g., 2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone) use high-throughput screening to optimize reaction parameters like temperature, solvent polarity, and catalyst loading . Continuous flow reactors may enhance yield and purity by minimizing side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structural integrity of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns on the indole ring and isobutyl group. Compare chemical shifts with analogous compounds (e.g., 1-(2,3-dihydro-1H-indol-7-yl)ethanone, δ 2.5 ppm for acetyl protons) .

- IR : Identify carbonyl stretches (~1700 cm) and N-H vibrations (~3400 cm) using reference data from NIST Standard Reference Databases .

- MS : High-resolution mass spectrometry (HRMS) can verify molecular weight (CHNO) and isotopic patterns.

Q. What computational tools are suitable for preliminary structural modeling of this compound?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to optimize geometry and predict electronic properties. Compare with crystallographic data from related indole derivatives (e.g., 1-(3,4-dimethyl-2-thioxo-thiazol-5-yl)ethanone) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments observed in NMR or mass spectrometry?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL software is critical for unambiguous confirmation of stereochemistry and bond lengths. For example, SHELX refinement resolved positional disorder in a related indole derivative (1-(2,3-dihydro-1H-indol-7-yl)ethanone) . Ensure data collection at high resolution (≤ 1.0 Å) to minimize thermal motion artifacts.

Q. What strategies are effective for analyzing contradictory biological activity data in cell-based assays?

- Methodological Answer :

- Dose-Response Analysis : Use Hill plots to assess EC variability across assays.

- Target Engagement Studies : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct binding to proposed targets (e.g., kinase domains).

- Reference Compounds : Compare activity with structurally similar molecules (e.g., 1-(2-hydroxy-5-methylphenyl)ethanone, which showed anti-microbial activity via molecular docking) .

Q. How can molecular docking predict the interaction of this compound with biological targets like GPCRs or enzymes?

- Methodological Answer :

- Software : Use AutoDock Vina or PyRx for docking simulations. Preprocess the compound with Open Babel to generate 3D conformers.

- Validation : Cross-check results with experimental data from analogous molecules (e.g., ethanone derivatives binding to indoleamine 2,3-dioxygenase) .

- ADMET Profiling : Utilize SwissADME to predict bioavailability and toxicity, ensuring compliance with Lipinski’s Rule of Five .

Q. What experimental approaches can address low solubility or stability in pharmacological studies?

- Methodological Answer :

- Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions, as seen in 1-(5-(hydroxymethyl)isoxazol-3-yl)ethanone .

- Accelerated Stability Testing : Perform HPLC-based degradation studies under varied pH and temperature conditions .

Q. Data Contradiction & Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Force Field Calibration : Re-optimize docking parameters using experimental IC values from related compounds (e.g., 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone) .

- Molecular Dynamics (MD) : Run 100-ns MD simulations (e.g., GROMACS) to assess binding pocket flexibility .

- Orthogonal Assays : Validate with functional assays (e.g., cAMP accumulation for GPCR targets) .

Q. What statistical methods are recommended for analyzing high-throughput screening data for this compound?

- Methodological Answer :

属性

IUPAC Name |

1-[1-(2-methylpropyl)-2,3-dihydroindol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-10(2)9-15-7-6-13-8-12(11(3)16)4-5-14(13)15/h4-5,8,10H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFPXFVIGLUNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC2=C1C=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。